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Compound of Interest

Compound Name: Macitentan impurity A

CAS No.: 441798-25-0

Cat. No.: B104400 Get Quote

Technical Monograph & Analytical Guide[1]

Executive Summary
In the development and quality control of Macitentan (Opsumit), a dual endothelin receptor

antagonist, the rigorous identification of impurities is a critical compliance requirement (ICH

Q3A/Q3B).[1] Macitentan Impurity A is most widely designated in industrial pharmacopoeial

contexts as the des-propylaminosulfonyl derivative.[1] This compound represents both a key

process intermediate (the free amine prior to sulfamide coupling) and a primary degradation

product resulting from the hydrolysis of the sulfamide side chain.

Precise control of Impurity A is essential due to its structural similarity to the parent API,

necessitating high-resolution chromatographic separation.[1] This guide provides the definitive

molecular data, formation pathways, and validated analytical protocols for its detection.[1]

Chemical Identity & Molecular Data
The designation "Impurity A" can vary by vendor; however, the consensus chemical entity

tracked in stability and synthesis profiles is the amine precursor/degradant.[1]
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Parameter Specification

Common Name Macitentan Impurity A

Chemical Name
5-(4-Bromophenyl)-6-[2-[(5-bromo-2-

pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine

Synonyms
Despropylaminosulfonyl Macitentan; Macitentan

Amine; ACT-080803

CAS Registry Number 1433875-21-8

Molecular Formula C₁₆H₁₃Br₂N₅O₂

Molecular Weight 467.12 g/mol

Monoisotopic Mass 464.9436 Da

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

Structural Verification[1][4]
SMILES:Nc1nc(OCc2ncc(Br)cn2)c(c(n1)c3ccc(Br)cc3)

InChI Key:InChI=1S/C16H13Br2N5O2/c17-9-1-3-10(4-2-9)12-14(18)22-16(23-12)25-6-5-24-

15-19-7-11(18)8-20-15

Critical Note on Nomenclature: Some commercial catalogs may list the N-methyl analog (CAS

441798-25-0, MW 560.[1][2]22) as Impurity A. Researchers must verify the CAS number against

their specific regulatory monograph.[1] This guide focuses on the Amine (CAS 1433875-21-8)

as the primary stability-indicating impurity.[1]
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Formation Pathways & Mechanistic Insight
Impurity A arises through two distinct vectors: Process Carryover and Hydrolytic Degradation.

[1][3] Understanding these pathways is vital for establishing Critical Process Parameters

(CPPs).

Pathway 1: Synthetic Carryover (Process Impurity)
During the final steps of Macitentan synthesis, the core pyrimidine amine (Impurity A) is

coupled with N-propylsulfamoyl chloride (or an activated sulfamide equivalent).[1] Incomplete

conversion or insufficient quenching results in residual Impurity A in the final API.[1]

Pathway 2: Hydrolytic Degradation (Stability Impurity)
Under acidic or basic stress conditions, the sulfamide bond in Macitentan is susceptible to

hydrolysis.[3] This cleavage releases the propylsulfamide moiety, reverting the molecule back

to the amine form (Impurity A).

Pathway Visualization
The following diagram illustrates the formation logic and structural relationship.
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Figure 1: Mechanistic pathway showing Impurity A as both a synthetic precursor and a

hydrolytic degradant.[3]
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To quantify Impurity A, a stability-indicating HPLC method is required.[1][4] The method must

separate the amine (Impurity A) from the parent sulfamide (Macitentan) and other potential

hydrolysis products.

Recommended HPLC Method Conditions
This protocol is derived from validated stability studies (Rangasamy et al., 2019) and optimized

for resolution.

Parameter Condition

Column
C18 Stationary Phase (e.g., Inertsil ODS-3V,

150 x 4.6 mm, 5 µm)

Mobile Phase A
0.1% Orthophosphoric Acid or 0.02% TFA in

Water (pH ~2.[1][3]5)

Mobile Phase B Acetonitrile (ACN)

Flow Rate 1.0 mL/min

Detection (UV)
266 nm (Max absorption for bromophenyl

pyrimidine core)

Column Temp 30°C

Injection Vol 10 - 20 µL

Run Time ~50 minutes

Gradient Program
0-5 min: 20% B (Isocratic hold for polar degradants)[1]

5-30 min: 20% → 80% B (Linear ramp to elute Macitentan)[1]

30-40 min: 80% B (Wash to elute lipophilic dimers)

40-41 min: 80% → 20% B (Re-equilibration)

Mass Spectrometry (MS) Identification

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://veeprho.com/impurities/1433875-21-8-macitentan-impurity-a/
https://www.bocsci.com/product/macitentan-impurity-1-cas-1433875-21-8-472668.html
https://veeprho.com/impurities/1433875-21-8-macitentan-impurity-a/
https://www.researchgate.net/publication/330739021_Impurity_profile_of_macitentan_in_tablet_dosage_form_using_a_stability-indicating_high_performance_liquid_chromatography_method_and_forced_degradation_study
https://veeprho.com/impurities/1433875-21-8-macitentan-impurity-a/
https://veeprho.com/impurities/1433875-21-8-macitentan-impurity-a/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For LC-MS/MS confirmation:

Ionization: ESI Positive Mode ([M+H]⁺).

Parent Ion (Macitentan): m/z 589.0 / 591.0 (Isotopic pattern due to 2x Br).[1]

Target Ion (Impurity A): m/z 468.0 / 470.0.[1]

Key Fragmentation: Loss of the propylsulfamide group (-121 Da) confirms the core amine

structure.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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